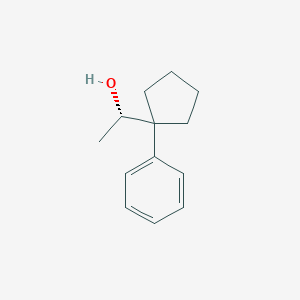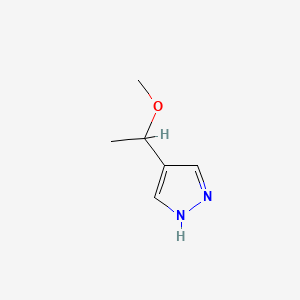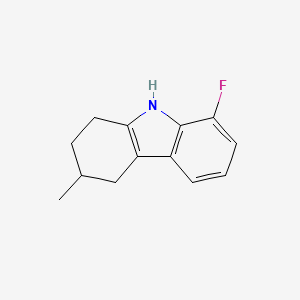
N-(3,3-difluorocyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-difluorocyclohexyl)benzamide is a chemical compound with the molecular formula C13H15F2NO and a molecular weight of 239.3 g/mol.
Méthodes De Préparation
The synthesis of N-(3,3-difluorocyclohexyl)benzamide typically involves the reaction of 3,3-difluorocyclohexylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
N-(3,3-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N-(3,3-difluorocyclohexyl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,3-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(3,3-difluorocyclohexyl)benzamide can be compared with other similar compounds, such as:
N-(3,3-difluorocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a benzamide group.
N-(3,3-difluorocyclohexyl)formamide: Contains a formamide group instead of a benzamide group.
N-(3,3-difluorocyclohexyl)propionamide: Has a propionamide group instead of a benzamide group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15F2NO |
|---|---|
Poids moléculaire |
239.26 g/mol |
Nom IUPAC |
N-(3,3-difluorocyclohexyl)benzamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-4-7-11(9-13)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) |
Clé InChI |
HGHUKUXMTIBDIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(F)F)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
